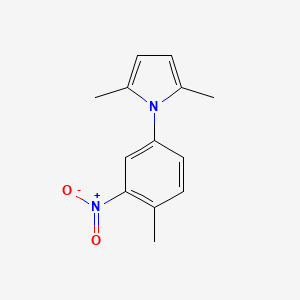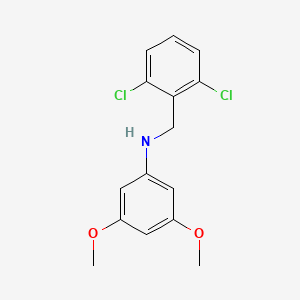![molecular formula C18H17NO2 B5834735 1-[3-(4-methoxyphenyl)acryloyl]indoline](/img/structure/B5834735.png)
1-[3-(4-methoxyphenyl)acryloyl]indoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(4-methoxyphenyl)acryloyl]indoline, commonly known as MPAI, is a chemical compound that belongs to the family of indole derivatives. It is a synthetic compound that has been extensively studied for its various biological activities. MPAI has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
作用機序
The exact mechanism of action of MPAI is not fully understood. However, it has been found to interact with various cellular targets such as NF-κB, caspases, and MAPKs. MPAI has been found to inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. It has also been found to activate caspases, which are enzymes that play a key role in apoptosis. Furthermore, MPAI has been found to inhibit the activation of MAPKs, which are enzymes that regulate various cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
MPAI has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. MPAI has also been found to induce apoptosis in cancer cells by activating caspases. In addition, it has been found to protect neurons from oxidative stress and inflammation.
実験室実験の利点と制限
One of the advantages of using MPAI in lab experiments is that it exhibits various biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. Furthermore, MPAI is a synthetic compound that can be easily synthesized in the lab. However, one of the limitations of using MPAI in lab experiments is that its mechanism of action is not fully understood. Furthermore, its toxicity and pharmacokinetics have not been fully studied.
将来の方向性
There are several future directions for the study of MPAI. One of the future directions is to study its toxicity and pharmacokinetics in animal models. Furthermore, the development of MPAI analogs with improved biological activities and pharmacokinetics is another future direction. In addition, the study of the molecular targets of MPAI and its mechanism of action is another future direction. Finally, the study of the potential therapeutic applications of MPAI in various diseases such as cancer, inflammation, and neurodegenerative diseases is another future direction.
Conclusion:
In conclusion, MPAI is a synthetic compound that has been extensively studied for its various biological activities. It exhibits anti-inflammatory, anti-cancer, and neuroprotective properties. MPAI can be easily synthesized in the lab, but its mechanism of action is not fully understood. The future directions for the study of MPAI include the study of its toxicity and pharmacokinetics, the development of MPAI analogs, the study of its molecular targets and mechanism of action, and the study of its potential therapeutic applications.
合成法
MPAI can be synthesized by the reaction of 3-(4-methoxyphenyl)acrylic acid with indoline in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization to obtain pure MPAI.
科学的研究の応用
MPAI has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. MPAI has also been found to exhibit anti-cancer activity by inducing apoptosis in cancer cells. In addition, it has been found to have neuroprotective properties by protecting neurons from oxidative stress and inflammation.
特性
IUPAC Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-21-16-9-6-14(7-10-16)8-11-18(20)19-13-12-15-4-2-3-5-17(15)19/h2-11H,12-13H2,1H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTOUSOWTHGNCT-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5834652.png)
![1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5834657.png)


![N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B5834682.png)


![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-(2-phenylethyl)acetamide](/img/structure/B5834716.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-thienyl)acrylamide](/img/structure/B5834721.png)

![N'-[6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]acetohydrazide](/img/structure/B5834738.png)
![4-({[2-(4-fluorophenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide](/img/structure/B5834745.png)


